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Compound of Interest

Compound Name: 6,8-Dimethoxymoxifloxacin

CAS No.: 1029364-73-5

Cat. No.: B1401584 Get Quote

Executive Summary & Scientific Context
6,8-Dimethoxymoxifloxacin (also identified as Moxifloxacin Impurity B or 6-Desfluoro-6-

methoxymoxifloxacin) represents a critical structural analog in quinolone research. Unlike

classical fluoroquinolones (FQs) which rely on a C6-fluorine atom for gyrase binding affinity and

cell penetration, this Non-Fluorinated Quinolone (NFQ) features a methoxy group at the C6

position.

Research Utility:

Toxicity Benchmarking: The C6-fluorine in traditional FQs is often linked to phototoxicity and

genotoxicity. 6,8-Dimethoxymoxifloxacin serves as a negative control to probe F-mediated

toxicity mechanisms.

Resistance Profiling: It retains activity against certain gyrA mutants (S83L) where FQs fail,

making it a tool for studying "fluoroquinolone-resistant" Gram-positive pathogens (e.g.,

MRSA).

Analytical Standards: It is a regulated impurity in pharmaceutical Moxifloxacin production

(EP/USP Impurity B).

This guide provides authoritative protocols for solubilizing, formulating, and utilizing this

compound in biological assays, overcoming its inherent zwitterionic solubility challenges.
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Physicochemical Profile & Solubility Logic
To formulate 6,8-Dimethoxymoxifloxacin, one must understand its zwitterionic nature. It

possesses two ionizable groups: the carboxylic acid at C3 (acidic) and the diazabicyclononyl

amine at C7 (basic).

Property Value / Characteristic
Implication for
Formulation

Molecular Weight ~413.5 g/mol
Moderate size; suitable for

standard filtration (0.22 µm).

pKa Values
pKa₁ ≈ 6.2 (COOH)pKa₂ ≈ 9.3

(Amine)

Critical: The compound is

zwitterionic (neutral net

charge) between pH 6.5 and

8.5.

Isoelectric Point (pI) ~7.4

Lowest solubility occurs here.

Avoid formulating in neutral

PBS without cosolvents.

Lipophilicity (LogP) ~0.5 – 0.8

Slightly more lipophilic than

Moxifloxacin due to the C6-

OMe group replacing the polar

C6-F.

Photostability Higher than Moxifloxacin

The removal of C6-F reduces

UV lability, but amber vials are

still recommended.

Experimental Protocols
Protocol A: Preparation of Master Stock Solutions
(Analytical & In Vitro)
Objective: Create a stable, high-concentration stock (10–20 mM) for dilution.

Reagents:
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Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

0.1 M NaOH (Sodium Hydroxide)

0.1 M HCl (Hydrochloric Acid)

Method 1: The DMSO Standard (Recommended for Cellular Assays)

Weigh 4.14 mg of 6,8-Dimethoxymoxifloxacin powder.

Add 1.0 mL of anhydrous DMSO.

Vortex vigorously for 30 seconds. Sonicate for 5 minutes at 40 kHz if particulates persist.

Result: ~10 mM Clear Solution.

Storage: -20°C in amber glass. Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Method 2: Aqueous Acidic Stock (Recommended for MIC/Bacterial Assays) Note: DMSO can

be toxic to sensitive bacterial strains. An aqueous stock is preferred for MIC determination.

Weigh 4.14 mg of powder.

Add 800 µL of sterile water. Suspension will form.

Dropwise, add 0.1 M NaOH (or HCl) while vortexing.

Target: Move pH away from pI (7.4).

Observation: Solution clears at pH > 9.0 or pH < 5.0.

Adjust final volume to 1.0 mL with water.

Sterilization: Pass through a 0.22 µm PVDF syringe filter (Low protein binding).

Protocol B: Biorelevant Formulation for In Vivo
Administration (IV/PO)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1401584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Challenge: Simple saline formulations often precipitate at the injection site (phlebitis) or in the

gut due to the common ion effect and physiological pH buffering. Solution: Use Sulfobutyl Ether

Beta-Cyclodextrin (SBE-β-CD / Captisol®) to encapsulate the hydrophobic core.

Materials:

SBE-β-CD (Captisol)

Phosphate Buffer (pH 4.5 or pH 9.0 depending on stability data; pH 4.5 preferred for

quinolone stability).

Step-by-Step Procedure:

Vehicle Prep: Prepare a 20% (w/v) SBE-β-CD solution in sterile water. Stir until clear.

Drug Addition: Add 6,8-Dimethoxymoxifloxacin to the vehicle to achieve target

concentration (e.g., 5 mg/mL).

Acidification: The drug will likely not dissolve immediately. Lower pH to ~4.5 using 1N HCl

dropwise.

Mechanism:[1][2][3][4] Protonation of the amine (C7) aids solubility, while CD

encapsulates the lipophilic quinolone core.

Equilibration: Stir protected from light for 2 hours at room temperature.

Adjustment: Once dissolved, carefully adjust pH back to 5.5–6.0 (tolerable for IV) using 1N

NaOH. If precipitation occurs, return to pH 5.0.

Osmolality Check: Ensure ~290–300 mOsm/kg. Adjust with saline if necessary (only after

complexation).

Filtration: 0.22 µm PES filter.

Visualization of Formulation Logic
The following decision tree illustrates the critical path for formulating 6,8-
Dimethoxymoxifloxacin based on the intended application.
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Start: 6,8-Dimethoxymoxifloxacin Solid

Intended Application?

In Vitro (MIC / Cell Culture) In Vivo (Animal Models)

DMSO Tolerance? Route of Admin?

Dissolve in 100% DMSO
(Stock 10-20mM)

High Tolerance

Aqueous Acidic Prep
(0.1M HCl/Water)

Low Tolerance (Bacteria)

Filter Sterilize (0.22um)

IV Formulation:
20% SBE-beta-CD

pH 4.5 - 5.5

Intravenous

Oral Formulation:
Methylcellulose (0.5%)

Suspension

Oral Gavage

Click to download full resolution via product page

Figure 1: Formulation Decision Matrix. Selects the optimal vehicle based on biological

tolerance and administration route, accounting for the compound's pH-dependent solubility.

Mechanism of Action & Resistance Utility
Understanding the molecular interaction is vital for interpreting assay results. 6,8-
Dimethoxymoxifloxacin targets Type II Topoisomerases but with altered kinetics compared to

fluorinated counterparts.
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6,8-Dimethoxymoxifloxacin DNA Gyrase (GyrA/GyrB)
Topoisomerase IV

Binding (Mg2+ mediated) Cleavable Complex
(Drug-Enzyme-DNA)

Stabilization

Double Strand Breaks
(Bactericidal)Replication Fork Arrest

Resistance Check:
Does C6-OMe bypass
GyrA S83L mutation?

Research Question

Click to download full resolution via product page

Figure 2: Pharmacodynamic Pathway. The compound stabilizes the DNA-enzyme cleavage

complex. The C6-Methoxy group alters binding affinity, potentially overcoming specific

resistance mutations induced by C6-Fluorine pressure.

Critical Assay Considerations
A. Cation Chelation Interference
Quinolones, including the 6,8-dimethoxy analog, chelate divalent cations (

,

) via the C3-carboxyl/C4-keto motif.

Problem: High concentrations of cations in media (e.g., cation-adjusted Mueller-Hinton

Broth) can reduce apparent potency by sequestering the drug.

Control: Always run a parallel MIC with a standard (e.g., Ciprofloxacin) to validate the

media's cation content.

B. Analytical QC (HPLC)
For verifying concentration or stability:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

Mobile Phase:

A: 0.1% Formic Acid in Water.
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B: Acetonitrile.

Gradient: 10% B to 90% B over 15 mins.

Detection: UV at 293 nm (Primary) and 329 nm (Secondary). Note: The spectrum differs

slightly from Moxifloxacin due to the methoxy substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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